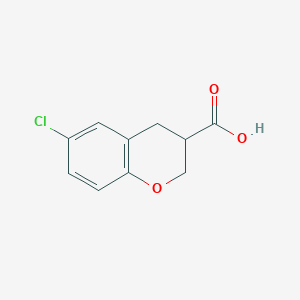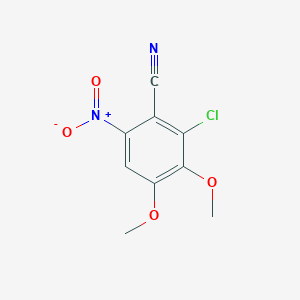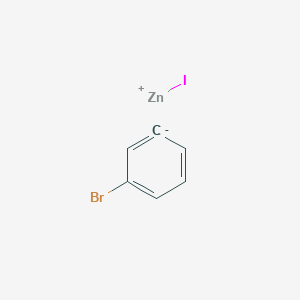
3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromophenylzinc iodide is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds, enabling the synthesis of various complex molecules. This compound, typically dissolved in Tetrahydrofuran (THF), serves as a valuable tool in the synthesis of halogenated organic compounds, including bromo- and iodomethyl-substituted tetrahydrofurans and phenyl-substituted molecules.
Synthesis Analysis
The synthesis of 3-Bromophenylzinc iodide involves the bromination of phenylzinc compounds. A notable method includes the use of N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones as starting materials, undergoing photolysis in the presence of trapping reagents to yield substituted tetrahydrofurans with high diastereoselectivity (Hartung et al., 2003).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy provide insights into the molecular structure of related bromo- and iodomethyl-substituted compounds. These studies elucidate the stereochemistry and regioselectivity involved in their synthesis, offering a foundation for understanding the structural characteristics of 3-Bromophenylzinc iodide derivatives (Clegg et al., 1993).
Chemical Reactions and Properties
3-Bromophenylzinc iodide is reactive towards a variety of electrophiles, facilitating the introduction of the 3-bromophenyl group into a wide range of organic substrates. Its application in the synthesis of halogenated tetrahydrofurans demonstrates its utility in forming carbon-halogen bonds (Bone et al., 2020).
Applications De Recherche Scientifique
Environmental Impact and Detection of Brominated Compounds
Brominated compounds, including bromoform and other halogenated compounds, are of significant interest due to their contribution to atmospheric chemistry, particularly as sources of reactive halogens. The sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, is a main atmospheric source. Research has focused on its atmospheric and oceanic distributions, sources, and sinks, indicating a global oceanic source significantly higher than previous estimates based on modeling atmospheric sinks (Quack & Wallace, 2003).
Toxicological Reviews of Halogenated Compounds
Investigations into the toxicology of iodate, a compound related by halogen group membership, emphasize its stability and preference as an additive for correcting iodine deficiency, with comprehensive reviews suggesting minimal toxicological risk at doses achieved through fortified salt. These studies highlight the importance of considering the oxidative potential and genotoxic activity of halogenated compounds, which can provide insights into the safety and environmental impact of chemicals such as 3-Bromophenylzinc iodide (Bürgi, Schaffner, & Seiler, 2001).
Polytypism in Halogenated Compounds
Research on lead iodide polytypism offers insights into the structural complexity and potential for various stacking arrangements in halogenated compounds, which could be relevant for understanding the crystalline and molecular structure of 3-Bromophenylzinc iodide. The review discusses the basic structure, polytypes, and the impact of vacancies on structural determination, indicating the breadth of structural diversity possible within halogenated compounds (Beckmann, 2010).
Safety and Hazards
3-Bromophenylzinc iodide is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3 . It has hazard statements H225, H302, H319, H335, H351 . Precautionary statements include P210, P280, P301 + P312 + P330, P305 + P351 + P338, P370 + P378, P403 + P235 . It has a flash point of -17.22 °C .
Mécanisme D'action
Target of Action
3-Bromophenylzinc iodide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules, where they act as nucleophiles and contribute to carbon-carbon bond formation .
Mode of Action
The mode of action of 3-Bromophenylzinc iodide involves its reaction with electrophiles. The zinc atom carries a partial negative charge, making the phenyl group a strong nucleophile. This nucleophilic group can attack electrophilic carbon atoms, forming new carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by 3-Bromophenylzinc iodide depend on the specific reaction conditions and the electrophiles present. Organozinc compounds are often used in organic synthesis, including negishi coupling and other cross-coupling reactions .
Pharmacokinetics
It’s important to note that this compound should be handled with care in a laboratory setting due to its reactivity and potential hazards .
Result of Action
The result of the action of 3-Bromophenylzinc iodide is the formation of new organic compounds via the creation of carbon-carbon bonds. The exact products depend on the electrophiles used in the reaction .
Action Environment
The action of 3-Bromophenylzinc iodide is influenced by several environmental factors. It is sensitive to air and moisture, and it is typically stored at low temperatures (2-8°C) to maintain stability . The reaction conditions, including temperature, solvent, and the presence of any catalysts, can also significantly impact the compound’s reactivity and the outcome of the reaction .
Propriétés
IUPAC Name |
bromobenzene;iodozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLNDLKPSGCEDN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Br.[Zn+]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenylzinc iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

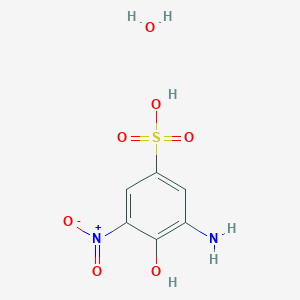
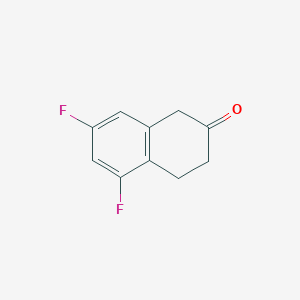
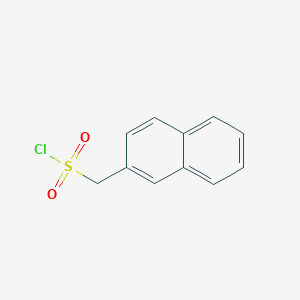


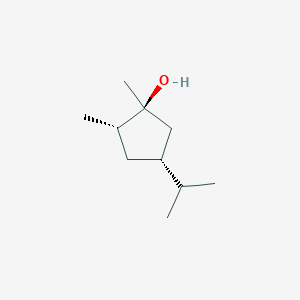
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)



